

3-Ethyl-3,4-dimethyloctane: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethyl-3,4-dimethyloctane**

Cat. No.: **B14546759**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Ethyl-3,4-dimethyloctane** (CAS No. 62212-28-6), a branched alkane of interest for various research applications. Due to its specific isomeric structure, this compound may serve as a unique reference standard in analytical chemistry, a building block in targeted organic synthesis, or a model compound in material science and fuel research. This document consolidates available physicochemical data, addresses its current commercial availability, proposes a potential synthetic route, and provides information on commercially available isomers that may serve as practical alternatives.

Introduction

3-Ethyl-3,4-dimethyloctane is a saturated hydrocarbon belonging to the dodecane ($C_{12}H_{26}$) isomer group. Its distinct branching pattern, featuring an ethyl group at the third position and methyl groups at the third and fourth positions of an octane backbone, results in specific stereochemical and physical properties. While branched alkanes are fundamental in various fields, the specific substitution pattern of **3-Ethyl-3,4-dimethyloctane** makes it a compound of interest for studies requiring precise molecular architecture.

Physicochemical Properties

Currently, experimentally determined physicochemical data for **3-Ethyl-3,4-dimethyloctane** is not readily available in public literature. The data presented below are computed properties sourced from the PubChem database, providing theoretical estimates.[\[1\]](#)

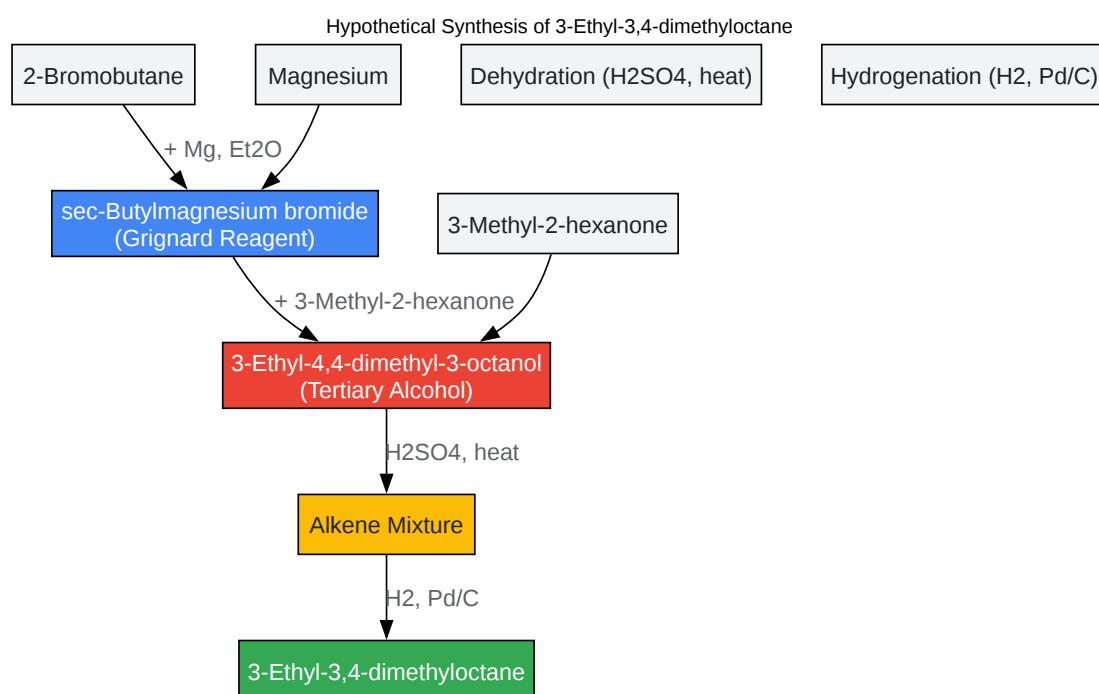
Property	Value	Source
CAS Number	62212-28-6	PubChem [1]
Molecular Formula	C12H26	PubChem [1]
Molecular Weight	170.33 g/mol	PubChem [1]
IUPAC Name	3-ethyl-3,4-dimethyloctane	PubChem [1]
Computed Boiling Point	Data not available	
Computed Density	Data not available	
Computed XLogP3	5.8	PubChem

Commercial Availability

As of the date of this guide, **3-Ethyl-3,4-dimethyloctane** is not commercially available from major chemical suppliers. Researchers requiring this specific isomer will likely need to pursue custom synthesis.

Availability of Isomers and Related Compounds

For researchers whose applications may not strictly require the 3,3,4-substitution pattern, several isomers of dimethyloctane and other branched alkanes are commercially available and may serve as suitable alternatives.


Compound	CAS Number	Supplier(s)
3,4-Dimethyloctane	15869-92-8	Apollo Scientific
3-Ethyloctane	5881-17-4	BenchChem
Various Branched Alkanes	N/A	Sigma-Aldrich, Apollo Scientific

Hypothetical Synthesis Protocol

While no specific synthesis for **3-Ethyl-3,4-dimethyloctane** has been published, a plausible route can be devised based on established organometallic reactions, such as the use of Grignard reagents. The following protocol is a hypothetical multi-step synthesis.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by dehydration and subsequent hydrogenation to yield the target alkane.

[Click to download full resolution via product page](#)

Caption: Hypothetical multi-step synthesis of **3-Ethyl-3,4-dimethyloctane**.

Detailed Experimental Steps

Step 1: Preparation of sec-Butylmagnesium bromide (Grignard Reagent)

- In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

- Add anhydrous diethyl ether to cover the magnesium.
- Slowly add a solution of 2-bromobutane in anhydrous diethyl ether from the dropping funnel. The reaction should initiate spontaneously. If not, gentle warming may be required.
- Once the reaction has started, continue the addition of 2-bromobutane at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

Step 2: Synthesis of 3-Ethyl-4,4-dimethyl-3-octanol

- Cool the Grignard reagent solution in an ice bath.
- Slowly add a solution of 3-methyl-2-hexanone in anhydrous diethyl ether from the dropping funnel with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Step 3: Dehydration to Alkenes

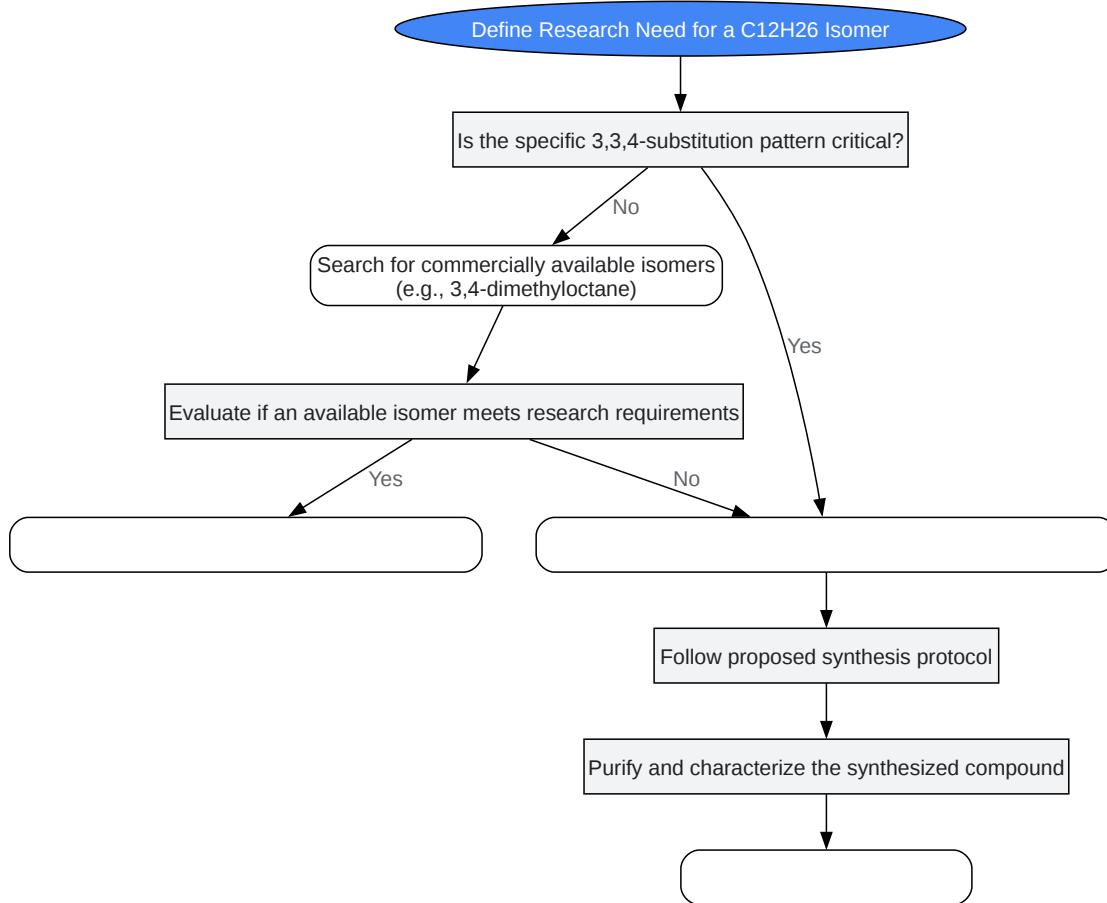
- To the crude tertiary alcohol, add a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid).
- Heat the mixture to induce dehydration, and collect the resulting alkene mixture by distillation.

Step 4: Hydrogenation to **3-Ethyl-3,4-dimethyloctane**

- Dissolve the alkene mixture in a suitable solvent such as ethanol or ethyl acetate.

- Add a catalytic amount of 10% palladium on carbon (Pd/C).
- Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring until the reaction is complete (monitored by TLC or GC).
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography to yield pure **3-Ethyl-3,4-dimethyloctane**.

Potential Research Applications


While specific applications for **3-Ethyl-3,4-dimethyloctane** are not documented, its structure suggests potential utility in the following areas:

- Analytical Chemistry: As a high-purity, synthesized standard for gas chromatography (GC) and mass spectrometry (MS) to aid in the identification of complex hydrocarbon mixtures, such as those found in petroleum products.
- Organic Synthesis: As a starting material or intermediate for the synthesis of more complex molecules where a specific branched alkyl moiety is required.
- Fuel Science: In studies of combustion properties of branched alkanes, which are crucial components of gasoline and other fuels. The specific branching pattern can influence octane ratings and engine performance.
- Material Science: As a non-polar solvent or a component in the formulation of lubricants and other materials where viscosity and intermolecular forces are important.

Logical Workflow for Compound Application

The decision to use or synthesize **3-Ethyl-3,4-dimethyloctane** in a research setting can be guided by a logical workflow.

Decision Workflow for Utilizing 3-Ethyl-3,4-dimethyloctane

[Click to download full resolution via product page](#)

Caption: A decision-making workflow for researchers considering **3-Ethyl-3,4-dimethyloctane**.

Conclusion

3-Ethyl-3,4-dimethyloctane represents a specific, yet currently uncharacterized, member of the branched alkane family. While its lack of commercial availability presents a challenge, established synthetic methodologies in organic chemistry provide a clear path for its preparation in a laboratory setting. This guide serves as a foundational resource for researchers interested in this compound, offering the necessary information to either pursue its synthesis or select a suitable, commercially available alternative. Further research into the experimental properties and applications of **3-Ethyl-3,4-dimethyloctane** would be a valuable contribution to the fields of chemistry and material science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Ethyl-3,4-dimethyloctane | C12H26 | CID 20329909 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Ethyl-3,4-dimethyloctane: A Technical Guide for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14546759#commercial-availability-of-3-ethyl-3-4-dimethyloctane-for-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com